Glycyl-L-serylglycylglycine
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Overview
Description
Glycyl-L-serylglycylglycine is a tetrapeptide composed of glycine and serine amino acids. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycine typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The process involves:
Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: with the amino group of the growing peptide chain.
Deprotection steps: to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids or enzymes.
Oxidation: Oxidative modifications, especially at the serine residue.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
Hydrolysis: Produces individual amino acids or shorter peptide fragments.
Oxidation: Forms oxidized derivatives of the peptide.
Substitution: Generates modified peptides with new functional groups.
Scientific Research Applications
Glycyl-L-serylglycylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide with similar structural features.
Glycyl-L-tyrosine: Another peptide with distinct biological activities.
Glycyl-L-leucine: A peptide with different solubility and stability properties.
Uniqueness
Glycyl-L-serylglycylglycine is unique due to its specific sequence and the presence of serine, which imparts distinct chemical reactivity and biological functions. Its tetrapeptide structure allows for more complex interactions compared to simpler dipeptides.
Properties
CAS No. |
874286-71-2 |
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Molecular Formula |
C9H16N4O6 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)13-5(4-14)9(19)12-2-7(16)11-3-8(17)18/h5,14H,1-4,10H2,(H,11,16)(H,12,19)(H,13,15)(H,17,18)/t5-/m0/s1 |
InChI Key |
VIUFWGFXAWNZQZ-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
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